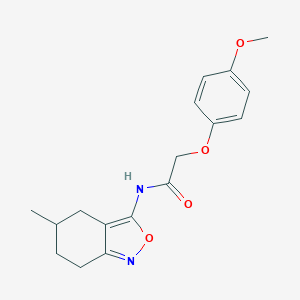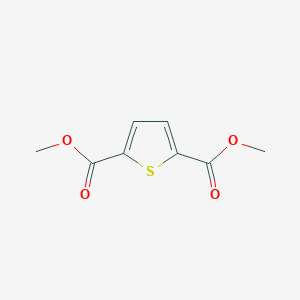
3-Methoxy-4-(pentyloxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-4-(pentyloxy)benzoic acid is an organic compound with the molecular formula C13H18O4 and a molecular weight of 238.28 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is characterized by the presence of a methoxy group (-OCH3) and a pentyloxy group (-OCH2CH2CH2CH2CH3) attached to a benzoic acid core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(pentyloxy)benzoic acid typically involves the etherification of 3-methoxy-4-hydroxybenzoic acid with pentanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Starting Material: 3-Methoxy-4-hydroxybenzoic acid
Reagent: Pentanol
Catalyst: Sulfuric acid or hydrochloric acid
Reaction Conditions: Reflux the mixture at elevated temperatures (around 100-150°C) for several hours.
The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-4-(pentyloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy and pentyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy and pentyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 3-methoxy-4-(pentyloxy)benzaldehyde or this compound.
Reduction: Formation of 3-methoxy-4-(pentyloxy)benzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent used.
Applications De Recherche Scientifique
3-Methoxy-4-(pentyloxy)benzoic acid is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Methoxy-4-(pentyloxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and pentyloxy groups enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-4-hydroxybenzoic acid: Lacks the pentyloxy group, making it less hydrophobic.
4-Methoxybenzoic acid: Lacks both the pentyloxy and methoxy groups, resulting in different chemical properties.
3,4-Dimethoxybenzoic acid: Contains two methoxy groups but no pentyloxy group.
Uniqueness
3-Methoxy-4-(pentyloxy)benzoic acid is unique due to the presence of both methoxy and pentyloxy groups, which confer distinct chemical and biological properties. These groups enhance its solubility in organic solvents and its ability to interact with hydrophobic regions of proteins and enzymes.
Propriétés
IUPAC Name |
3-methoxy-4-pentoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-4-5-8-17-11-7-6-10(13(14)15)9-12(11)16-2/h6-7,9H,3-5,8H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTHYMNEWWNSKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(4-methoxyphenyl)ethyl]-2-morpholin-4-ylacetamide](/img/structure/B362616.png)
![Methyl 4-[3-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)-5-isoxazolyl]phenyl ether](/img/structure/B362630.png)
![4-methoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide](/img/structure/B362634.png)

![4-{Methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B362649.png)
![N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide](/img/structure/B362654.png)
![N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B362655.png)
![N-[4-(acetylamino)-3-nitrophenyl]-2,2,2-trichloroacetamide](/img/structure/B362670.png)


![2-Benzoyl-3h-benzo[f]chromen-3-one](/img/structure/B362678.png)
![6-{[bis(2-methoxyethyl)amino]methyl}-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B362683.png)
![8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B362685.png)

